molecular formula C8H7Cl2N3 B15125008 2,4-Dichloro-6,7-dimethyl-5h-pyrrolo[3,2-d]pyrimidine

2,4-Dichloro-6,7-dimethyl-5h-pyrrolo[3,2-d]pyrimidine

Cat. No.: B15125008
M. Wt: 216.06 g/mol
InChI Key: RYSYCCYRIAPKET-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with two chlorine atoms at positions 2 and 4, and two methyl groups at positions 6 and 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5,6-dimethylpyrimidine with a suitable amine or ammonia source, followed by cyclization to form the pyrrolo[3,2-d]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. The methyl groups can influence the compound’s steric and electronic properties, making it a valuable scaffold for drug design and materials science .

Properties

Molecular Formula

C8H7Cl2N3

Molecular Weight

216.06 g/mol

IUPAC Name

2,4-dichloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C8H7Cl2N3/c1-3-4(2)11-6-5(3)12-8(10)13-7(6)9/h11H,1-2H3

InChI Key

RYSYCCYRIAPKET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1N=C(N=C2Cl)Cl)C

Origin of Product

United States

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